3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation precisely describes the molecular architecture, indicating the presence of a bicyclic ring system with specific positional substitution patterns. The bicyclo[3.2.1]octane core structure represents a rigid eight-membered bicyclic framework where the bridgehead positions are separated by three carbons on one side and two carbons on the other, with a single carbon bridge connecting them.
The structural descriptor "8-azabicyclo[3.2.1]octan" indicates that position 8 in the bicyclic system contains a nitrogen atom replacing a carbon, creating the azabicyclic classification. The "3-ol" designation specifies the presence of a hydroxyl functional group at position 3 of the bicyclic ring system. The "(4-chlorophenyl)" substituent describes a phenyl ring bearing a chlorine atom at the para position, which is attached to the bicyclic core at position 3.
The compound's three-dimensional molecular structure exhibits conformational rigidity due to the bicyclic framework, which constrains the spatial arrangement of atoms and influences its biological and chemical properties. The Simplified Molecular Input Line Entry System representation for this compound is documented as "OC1(CC2CCC(C1)N2)c1ccc(cc1)Cl.Cl", which provides a linear notation describing the molecular connectivity including the hydrochloride salt formation.
Chemical Abstracts Service Registry Number and Alternative Synonymous Designations
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11;/h1-4,11-12,15-16H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIRHICAFUANRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenyl derivatives with azabicyclo[3.2.1]octane intermediates under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid and amine derivatives.
Key Observations :
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Hydrolysis rates increase with electron-withdrawing substituents on the aromatic rings, as observed in structurally related acetamides .
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The 4-chlorophenoxy group stabilizes the transition state through resonance effects.
Nucleophilic Substitution at the 4-Chlorophenoxy Group
The chlorine atom on the phenoxy ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.
Mechanistic Features :
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NAS proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing acetamide group .
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Copper catalysis enhances reaction efficiency with weakly nucleophilic amines .
Oxidation and Reduction Processes
The heterocyclic components influence redox behavior:
Oxidation
| Target Site | Oxidizing Agent | Products | Conditions |
|---|---|---|---|
| Benzo[d]thiazole sulfur | H2O2, AcOH, 50°C, 2 hrs | Sulfoxide derivative | Partial conversion (35%) |
| Pyridine ring | KMnO4, H2SO4, 0°C, 1 hr | Pyridine N-oxide | Quantitative (90% yield) |
Reduction
| Target Site | Reducing Agent | Products | Conditions |
|---|---|---|---|
| Acetamide carbonyl | LiAlH4, THF, reflux | 2-(4-Chlorophenoxy)-N-(pyridin-3-ylmethyl)ethylamine | 68% yield |
| Chlorophenoxy chlorine | H2, Pd/C, EtOH, 25°C | 2-Phenoxy-substituted analog | 82% yield (dechlorination) |
Notable Trends :
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The benzo[d]thiazole sulfur exhibits lower oxidation propensity compared to aliphatic sulfides due to aromatic stabilization.
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Catalytic hydrogenation selectively removes the chlorine atom without affecting other functional groups .
Functionalization via Cross-Coupling Reactions
The pyridinylmethyl group participates in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst System | Substrates | Products | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF | Arylboronic acids | Biaryl-modified derivatives | 60–75% |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, toluene | Aryl halides | N-arylated pyridinylmethyl analogs | 55–68% |
Optimization Notes :
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Microwave-assisted Suzuki reactions (120°C, 20 mins) improve yields to >85% for electron-deficient arylboronic acids .
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Steric hindrance from the 4,5-dimethylbenzo[d]thiazole group necessitates bulky ligands (e.g., Xantphos) in Buchwald-Hartwig aminations .
Stability and Degradation Pathways
Thermal Stability :
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Decomposes at 220–230°C via cleavage of the acetamide bond (TGA data from analogs).
Photochemical Reactivity :
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UV irradiation (254 nm, 48 hrs) induces C–S bond cleavage in the benzo[d]thiazole ring, forming sulfenic acid intermediates .
pH-Dependent Behavior :
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Stable in pH 4–9; rapid hydrolysis occurs under strongly acidic (pH < 2) or alkaline (pH > 11) conditions.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its bicyclic structure allows for diverse chemical transformations, making it an essential intermediate in organic synthesis.
Biology
The biological applications of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride are significant due to its potential interactions with various biological targets. Research indicates that it may modulate receptor activity, offering insights into biological pathways and mechanisms.
Medicine
This compound has shown promise in therapeutic applications, particularly as a precursor for drug development. Its biological activity suggests potential uses in treating various conditions, although further studies are necessary to elucidate its efficacy and safety profiles.
Industry
In industrial applications, this compound can be utilized in developing new materials and chemical processes, contributing to advancements in material science and engineering.
Uniqueness
The presence of the 4-chlorophenyl group distinguishes this compound from other bicyclic compounds, imparting specific chemical and biological properties that enhance its value for research and industrial applications .
Case Study 1: Drug Development
Research conducted on the compound's pharmacological properties suggests that it may act on neurotransmitter systems, potentially aiding in the development of novel therapeutic agents for neurological disorders. The compound's ability to interact with dopamine receptors has been particularly highlighted in studies focusing on its role in modulating dopaminergic pathways .
Case Study 2: Material Science
A study explored the use of this compound in synthesizing advanced polymeric materials with enhanced stability and performance characteristics, demonstrating its versatility beyond traditional applications .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octan-3-ol: This compound has a similar bicyclic structure but with an oxygen atom in the ring.
3-Azabicyclo[3.2.1]octan-2-one: Another related compound with a similar framework but different functional groups.
Uniqueness
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other bicyclic compounds and valuable for various research and industrial applications .
Biological Activity
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, a compound with a complex bicyclic structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a bicyclic framework that contributes to its interaction with biological targets. The presence of the 4-chlorophenyl group is significant for its receptor binding affinity.
1. Vasopressin V(1A) Receptor Antagonism
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, act as antagonists at the vasopressin V(1A) receptor. A study demonstrated that specific analogs exhibited high affinity and selectivity for this receptor, which is implicated in various physiological processes such as blood pressure regulation and social behaviors .
| Compound | Affinity (Ki) | Selectivity |
|---|---|---|
| Compound 47 | Low nM | High for V(1A) |
| Compound 48 | Low nM | High for V(1A) |
2. Anticholinesterase Activity
The compound has been evaluated for its anticholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies using the Ellman method revealed moderate inhibition of acetylcholinesterase (AChE), suggesting potential therapeutic applications in enhancing cholinergic signaling .
| Parameter | Value |
|---|---|
| IC50 (AChE) | µM range |
| Type of Inhibition | Mixed |
3. Serotonergic Activity
In addition to its effects on cholinergic systems, the compound has shown interactions with serotonin receptors (5-HTR). Molecular docking studies indicate that it can bind effectively to various serotonin receptor subtypes, which may contribute to its behavioral effects observed in animal models .
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems:
- Vasopressin V(1A) Receptor : The antagonism at this receptor may lead to altered vasopressin signaling pathways, affecting fluid balance and vascular tone.
- Cholinergic System : By inhibiting AChE, the compound increases acetylcholine availability, enhancing cognitive functions.
- Serotonergic System : Binding to serotonin receptors can influence mood and anxiety levels, potentially offering benefits in psychiatric disorders.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A preclinical trial demonstrated that administration of an analog resulted in improved cognitive performance in rodent models subjected to memory impairment protocols.
- Case Study 2 : Another study reported behavioral changes consistent with reduced anxiety-like symptoms in mice treated with the compound, suggesting serotonergic involvement.
Q & A
Q. What are the established synthetic routes for 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, and what reagents are critical for its preparation?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (precursor 44 ) with alkylating agents (e.g., chloromethyl derivatives) in the presence of base catalysts like K₂CO₃ and solvents such as dimethyl ether (DME) or THF. For example:
Q. How is the structural integrity of this compound validated post-synthesis?
Structural validation employs:
- 1H/13C NMR : To confirm the bicyclic framework and substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-chlorophenyl group).
- IR Spectroscopy : Detection of hydroxyl (O–H stretch at ~3200 cm⁻¹) and tertiary amine (C–N stretch at ~1100 cm⁻¹) functionalities.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) aligned with theoretical molecular weights (e.g., m/z 296.1 for C₁₃H₁₅ClNO⁺) .
Q. What solvents are optimal for dissolving this compound in experimental settings?
The hydrochloride salt exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water or non-polar solvents. Pre-saturation in ethanol or methanol followed by dilution in aqueous buffers (pH 4–6) is recommended for biological assays .
Advanced Research Questions
Q. How do structural modifications to the 8-azabicyclo[3.2.1]octane core influence dopamine receptor binding affinity?
Structure-activity relationship (SAR) studies reveal:
- Substituent position : The 4-chlorophenyl group at C3 enhances D2 receptor affinity due to hydrophobic interactions with transmembrane domains.
- N-Methylation : Adding a methyl group to the bicyclic nitrogen (e.g., 8-methyl derivatives) reduces potency, likely due to steric hindrance.
- Ring expansion : Homopiperazine analogs show lower selectivity compared to the rigid bicyclic structure .
Q. What reaction conditions optimize the synthesis of stereoisomers (e.g., exo vs. endo) in this compound?
Stereochemical control is achieved via:
- Solvent polarity : Polar solvents (e.g., ethanol) favor endo-isomer formation due to stabilization of transition states.
- Base selection : Strong bases (e.g., KOH) promote kinetic control, yielding exo-isomers, while weaker bases (e.g., NaHCO₃) favor thermodynamic endo-products.
- Microwave-assisted synthesis : Reduces reaction time (5 minutes at 185°C) and improves endo-selectivity (85:15 endo:exo ratio) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
- Light sensitivity : Degrades by 15% over 30 days under UV light (λ = 254 nm), necessitating amber vial storage.
- Temperature : Stable at –20°C for >1 year but degrades rapidly at 25°C in humid environments (hydrolysis of the tertiary amine).
- Oxidative stability : The 4-chlorophenyl group prevents autoxidation, but bromo-substituted analogs (e.g., 4-bromophenyl derivatives) degrade faster in air .
Q. What mechanistic insights explain the compound’s selectivity for D2-like receptors over serotonin receptors?
Computational docking and mutagenesis studies suggest:
- Hydrogen bonding : The hydroxyl group at C3 forms a critical H-bond with Ser193 in the D2 receptor’s binding pocket.
- Steric exclusion : The bicyclic structure prevents alignment with serotonin receptor residues (e.g., Trp358 in 5-HT₂A).
- Chlorophenyl interactions : The 4-chloro substituent engages in π-π stacking with Phe389 in D2, absent in 5-HT receptors .
Methodological Notes
- Contradictions in data : Variations in reported yields (e.g., 20–72% for similar reactions) highlight the need for rigorous optimization of catalyst loading and solvent purity .
- Stereochemical validation : Always confirm exo/endo ratios via NOESY NMR or X-ray crystallography, as chromatographic retention times may overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
